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PAD3-IN-1

PAD3 selectivity Isozyme profiling Kinact/KI

Pain: Pan-PAD inhibitors confound PAD3-specific studies. Solution: PAD3-IN-1 delivers >10-fold selectivity over PAD1/2/4 with kinact/KI of 15,600 M⁻¹min⁻¹. Irreversible covalent inhibitor ensures sustained PAD3 inactivation. Rescues thapsigargin-induced apoptosis at 10 µM in HEK293T cells. Structurally distinct imidazole core avoids metabolic liabilities. Supplied with ≥90% purity; stable at -20°C; shipped on wet ice. Ideal for target validation in neurodegeneration and virology.

Molecular Formula C21H22Cl2N4O2
Molecular Weight 433.3 g/mol
Cat. No. B3025967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAD3-IN-1
Molecular FormulaC21H22Cl2N4O2
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC(=C2)CN3C(=O)C(NC3=O)CCCN=C(CCl)N)Cl
InChIInChI=1S/C21H22Cl2N4O2/c22-12-19(24)25-10-4-9-18-20(28)27(21(29)26-18)13-14-5-3-6-15(11-14)16-7-1-2-8-17(16)23/h1-3,5-8,11,18H,4,9-10,12-13H2,(H2,24,25)(H,26,29)
InChIKeyWBAMTPWAOJULCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAD3-IN-1: Selective PAD3 Inhibitor


PAD3-IN-1 (also known as compound 14b and CAY10727) is a small-molecule inhibitor of protein arginine deiminase 3 (PAD3), an enzyme that catalyzes the calcium-dependent conversion of arginine residues to citrulline [1]. As an irreversible, mechanism-based inhibitor, PAD3-IN-1 covalently modifies the active-site cysteine of PAD3, leading to sustained enzyme inactivation [2]. It exhibits a defined selectivity window for PAD3 over the closely related PAD isozymes PAD1, PAD2, and PAD4, positioning it as a critical tool for dissecting PAD3-specific biology in models where off-target PAD inhibition confounds interpretation [3].

Why Pan-PAD Inhibitors Cannot Replace PAD3-IN-1


Generic substitution with pan-PAD inhibitors (e.g., Cl-amidine) or inhibitors biased toward other isozymes (e.g., F-amidine for PAD1/4) introduces significant experimental confounds in models where PAD3 activity is the primary variable. Pan-PAD inhibitors like Cl-amidine potently inhibit PAD1 (IC50 0.8 µM), PAD3 (IC50 6.2 µM), and PAD4 (IC50 5.9 µM), making it impossible to attribute observed biological effects—such as rescue from thapsigargin-induced apoptosis—to PAD3 alone . Conversely, PAD3-IN-1 provides a quantifiable selectivity margin (>10-fold for PAD3 over PAD1, 2, and 4), enabling specific interrogation of PAD3-mediated processes like AIF-dependent cell death or HSV-2 replication without the confounding influence of concurrent PAD1, PAD2, or PAD4 inhibition [1].

PAD3-IN-1 Selectivity & Potency Benchmarking


PAD3 Isoform Selectivity vs. Cl-amidine and F-amidine

PAD3-IN-1 exhibits a kinact/KI of 15,600 M⁻¹min⁻¹ for PAD3, which is >10-fold higher than its activity against PAD1 (360 M⁻¹min⁻¹), PAD2 (1,110 M⁻¹min⁻¹), and PAD4 (1,460 M⁻¹min⁻¹) [1]. In contrast, Cl-amidine displays a kinact/KI for PAD3 of only 2,000 M⁻¹min⁻¹ and is actually more potent against PAD1 (37,000 M⁻¹min⁻¹) and PAD4 (13,000 M⁻¹min⁻¹), demonstrating a pan-PAD profile with PAD1 bias [2]. F-amidine shows a kinact/KI of 170 M⁻¹min⁻¹ for PAD3, with far greater activity against PAD1 (2,800 M⁻¹min⁻¹) and PAD4 (3,000 M⁻¹min⁻¹) . NSC95397 has a kinact/KI of 9,150 M⁻¹min⁻¹ for PAD3, but with a narrower selectivity margin over PAD4 (4,530 M⁻¹min⁻¹) [2].

PAD3 selectivity Isozyme profiling Kinact/KI

IC50-Based Selectivity Across PAD Isoforms

In a standardized biochemical IC50 assay, PAD3-IN-1 demonstrates an IC50 of 4.5 µM for PAD3, which is 6.1-fold more potent than its activity against PAD2 (27.5 µM), 6.8-fold more potent than PAD4 (30.5 µM), and 26.7-fold more potent than PAD1 (120 µM) [1]. This contrasts sharply with the pan-PAD inhibitor Cl-amidine, which shows comparable potency across PAD1 (0.8 µM), PAD3 (6.2 µM), and PAD4 (5.9 µM) , and with F-amidine, which is substantially less active against PAD3 (350 µM) relative to PAD1 (29.5 µM) and PAD4 (21.6 µM) .

IC50 PAD inhibition Biochemical assay

Antiviral Activity in HSV-2 Infection Models

In a cell-based model of herpes simplex virus type 2 (HSV-2) infection, PAD3-IN-1 (CAY10727) inhibits viral replication with an IC50 of 0.3 µM [1]. This sub-micromolar cellular potency correlates with the compound's ability to specifically inhibit PAD3, which is the most significantly upregulated PAD isoform during HSV-2 infection. In contrast, the pan-PAD inhibitor Cl-amidine demonstrates an IC50 of 6.2 µM against PAD3 in biochemical assays, but no direct cellular IC50 for HSV-2 inhibition has been reported for Cl-amidine under comparable conditions .

HSV-2 Antiviral PAD3 inhibition

Thapsigargin-Induced Apoptosis Rescue in PAD3 Cells

In a cellular model of PAD3-mediated apoptosis, treatment with PAD3-IN-1 (inhibitor 2 and its optimized analog 18) at 10 µM rescued thapsigargin-induced cell death in HEK293T cells engineered to express PAD3 [1]. This cellular rescue was also observed with the nonselective PAD inhibitor Cl-amidine at the same concentration (10 µM). However, the PAD3-selective inhibitor series (including PAD3-IN-1) was specifically designed and evaluated to demonstrate that PAD3 inhibition alone is sufficient to mediate this protective effect, eliminating the need for concurrent PAD1 or PAD4 inhibition [1].

Apoptosis Cell rescue PAD3 inhibition

Physicochemical Stability and Solubility

PAD3-IN-1 (molecular weight 433.33, LogP 2.48) is a solid at room temperature with a density of 1.4±0.1 g/cm³ and is typically soluble in DMSO . The compound is stable at ambient temperature for several days during shipping and can be stored as powder at -20°C for 3 years . While direct comparative stability data for other PAD3 inhibitors is not available in public vendor datasheets, PAD3-IN-1's defined solubility and stability profile supports its use in both acute in vitro assays and in vivo studies requiring consistent compound integrity .

Solubility Stability Formulation

Structurally Distinct Scaffold vs. Cl-amidine and F-amidine

PAD3-IN-1 (C21H22Cl2N4O2) is a conformationally constrained inhibitor featuring an imidazole core, designed to replace the metabolically susceptible amide bond found in earlier PAD inhibitors [1]. In contrast, Cl-amidine and F-amidine are haloacetamidine-based inhibitors that incorporate an ornithine scaffold [2]. The distinct chemical scaffold of PAD3-IN-1 provides a non-peptidic, structurally diverse tool compound for structure-activity relationship (SAR) studies and for validating PAD3 as a target independent of potential scaffold-specific off-target effects that may accompany the use of ornithine-derived inhibitors.

Chemical structure Inhibitor design SAR

PAD3-IN-1 Applications in Neuroscience, Virology, and Chemical Biology


PAD3-Specific Apoptotic Signaling in Neurodegeneration

Researchers investigating PAD3-mediated apoptosis via the AIF (apoptosis-inducing factor) pathway in spinal cord injury or other neurodegenerative contexts require a tool that selectively inhibits PAD3 without confounding effects on PAD1 or PAD4. PAD3-IN-1, with its >10-fold selectivity over PAD1, 2, and 4, enables unambiguous attribution of anti-apoptotic effects to PAD3 inhibition. In HEK293T cells expressing PAD3, PAD3-IN-1 at 10 µM rescues thapsigargin-induced cell death, providing a validated cellular model for mechanistic studies [1].

HSV-2 Antiviral Target Validation

Given that PAD3 is the most significantly upregulated PAD isoform during HSV-2 infection, researchers studying host-targeted antiviral strategies can employ PAD3-IN-1 to validate PAD3 as a therapeutic target. The compound's sub-micromolar IC50 (0.3 µM) in HSV-2 replication assays demonstrates robust cellular activity, and its selectivity ensures that observed antiviral effects are not due to pan-PAD inhibition [2]. This makes PAD3-IN-1 a superior choice over Cl-amidine for antiviral target validation.

Isozyme-Specific Chemical Biology and Off-Target Deconvolution

In chemical biology studies aiming to define the specific role of PAD3 in citrullination-dependent signaling, the use of a selective inhibitor is paramount. PAD3-IN-1's kinact/KI value of 15,600 M⁻¹min⁻¹ for PAD3, combined with its low activity against PAD1 (360 M⁻¹min⁻¹), PAD2 (1,110 M⁻¹min⁻¹), and PAD4 (1,460 M⁻¹min⁻¹), provides a quantifiable selectivity window [3]. This allows researchers to treat cells or tissues at concentrations that maximally inhibit PAD3 while minimizing off-target PAD inhibition, a critical requirement for target deconvolution and functional genomics experiments.

SAR Studies with a Non-Ornithine Scaffold

Medicinal chemists and structural biologists engaged in PAD inhibitor optimization can utilize PAD3-IN-1 as a structurally distinct starting point for SAR campaigns. Unlike the widely used ornithine-based haloacetamidines (e.g., Cl-amidine, F-amidine), PAD3-IN-1 features a conformationally constrained imidazole core that eliminates a metabolically labile amide bond [4]. This scaffold diversity is valuable for exploring alternative chemical space and for developing next-generation PAD3 inhibitors with improved pharmacokinetic properties, independent of the well-characterized ornithine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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